2-(Cyclohexylamino)phenol
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Overview
Description
2-(Cyclohexylamino)phenol is an organic compound with the molecular formula C12H17NO. It is a derivative of phenol where the hydrogen atom in the ortho position is replaced by a cyclohexylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Cyclohexylamino)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of cyclohexylamine with 2-chlorophenol under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards. Techniques such as distillation, crystallization, and chromatography are commonly used in the purification process .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
2-(Cyclohexylamino)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Cyclohexylamino)phenol involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and chelating metal ions. It also affects cell signaling pathways and gene expression, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
Cyclohexylamine: A primary amine with a cyclohexyl group.
2-Cyclohexylphenol: A similar compound where the cyclohexyl group is directly attached to the benzene ring.
Uniqueness
2-(Cyclohexylamino)phenol is unique due to the presence of both a cyclohexylamino group and a hydroxyl group on the aromatic ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-(cyclohexylamino)phenol |
InChI |
InChI=1S/C12H17NO/c14-12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h4-5,8-10,13-14H,1-3,6-7H2 |
InChI Key |
NQTSBOHCYASAMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC=C2O |
Origin of Product |
United States |
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